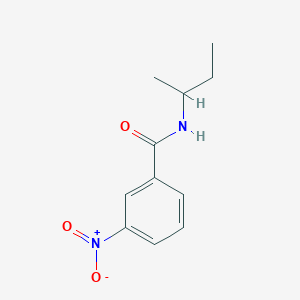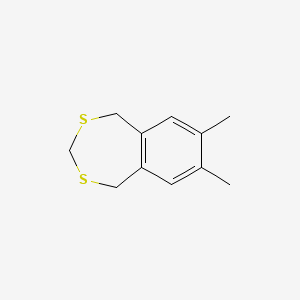
5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyaniline group, and a methylene bridge. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxyaniline with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyaniline group can be oxidized to form quinone derivatives.
Reduction: The thioxo group can be reduced to form corresponding thiol derivatives.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyaniline group would yield quinone derivatives, while reduction of the thioxo group would yield thiol derivatives.
科学的研究の応用
5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyaniline and thioxo groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound shares a similar hydroxyaniline group but has a different core structure.
N-methylaniline derivatives: These compounds have similar aniline groups but differ in their overall structure and functional groups.
Uniqueness
5-((3-Hydroxyanilino)methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a hydroxyaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C11H10N2O2S2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H10N2O2S2/c1-13-10(15)9(17-11(13)16)6-12-7-3-2-4-8(14)5-7/h2-6,14-15H,1H3 |
InChIキー |
DMHRQWMSGQITBK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(SC1=S)C=NC2=CC(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)


![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)
![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)
